Propanedinitrile, (4-cyanophenyl)-
Description
Structure
3D Structure
Properties
CAS No. |
91879-92-4 |
|---|---|
Molecular Formula |
C10H5N3 |
Molecular Weight |
167.17 g/mol |
IUPAC Name |
2-(4-cyanophenyl)propanedinitrile |
InChI |
InChI=1S/C10H5N3/c11-5-8-1-3-9(4-2-8)10(6-12)7-13/h1-4,10H |
InChI Key |
QYCKIWZDOJSMOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C#N)C#N |
Origin of Product |
United States |
Significance and Research Trajectories of Propanedinitrile, 4 Cyanophenyl
The scientific importance of Propanedinitrile, (4-cyanophenyl)- stems from its role as a versatile building block in the synthesis of more complex molecules and materials. The presence of multiple nitrile groups and an aromatic ring makes it a key intermediate in the creation of novel compounds with tailored properties.
Research into Propanedinitrile, (4-cyanophenyl)- and its derivatives is actively pursued along several key trajectories. A primary area of investigation is in the field of materials science , particularly for applications in organic electronics . The electron-withdrawing nature of the cyano groups influences the electronic structure of molecules incorporating this moiety, making them candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices. rsc.org For instance, related benzylidenemalononitrile (B1330407) derivatives have been synthesized and studied for their potential as low molecular weight fluorescent materials with efficient solid-state emission. rsc.org
Another significant research avenue is the exploration of the nonlinear optical (NLO) properties of compounds derived from Propanedinitrile, (4-cyanophenyl)-. The combination of a π-conjugated system (the phenyl ring) with strong electron-acceptor groups (the dinitrile unit) is a classic design strategy for creating molecules with high NLO activity. researchgate.net These materials are of interest for applications in photonics and optical communications.
Furthermore, the reactivity of the malononitrile (B47326) group allows for its use in various chemical transformations, making Propanedinitrile, (4-cyanophenyl)- a valuable chemical intermediate . researchgate.netwikipedia.org It serves as a precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic structures. researchgate.net
Scope and Focus of Academic Inquiry on Propanedinitrile, 4 Cyanophenyl
Overview of Synthetic Strategies for Propanedinitrile, (4-cyanophenyl)-
The synthesis of propanedinitrile, (4-cyanophenyl)- predominantly relies on the Knoevenagel condensation reaction. nih.govsciensage.infowikipedia.org This classic carbon-carbon bond-forming reaction involves the condensation of an active methylene (B1212753) compound, in this case, malononitrile, with a carbonyl compound, 4-cyanobenzaldehyde. nih.govresearchgate.net The reaction is typically facilitated by a basic catalyst. pw.live
Alternative synthetic routes, while less common for this specific compound, can include variations in starting materials and reaction conditions. youtube.comyoutube.com However, the Knoevenagel condensation remains the most direct and widely employed method due to its efficiency and the ready availability of the starting materials. sciensage.info
Key Reaction Pathways in the Synthesis of Propanedinitrile, (4-cyanophenyl)-
Knoevenagel Condensation Approaches for Propanedinitrile, (4-cyanophenyl)-
The Knoevenagel condensation is a cornerstone in the synthesis of propanedinitrile, (4-cyanophenyl)-. nih.govsciensage.infowikipedia.org The reaction mechanism initiates with the deprotonation of the active methylene group of malononitrile by a base, forming a carbanionic intermediate. nih.govquora.com This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of 4-cyanobenzaldehyde. quora.com The subsequent steps involve a proton transfer and then a dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product, propanedinitrile, (4-cyanophenyl)-. wikipedia.orgorientjchem.org
The general scheme for the Knoevenagel condensation is as follows:
Step 1: Enolate Formation: The basic catalyst removes a proton from the α-carbon of malononitrile.
Step 2: Nucleophilic Attack: The resulting enolate attacks the carbonyl carbon of 4-cyanobenzaldehyde.
Step 3: Protonation: The intermediate alkoxide is protonated, often by the conjugate acid of the catalyst.
Step 4: Dehydration: Elimination of a water molecule leads to the formation of the carbon-carbon double bond.
POCl3-Mediated Elimination Reactions Relevant to Propanedinitrile, (4-cyanophenyl)- Synthesis
Phosphorus oxychloride (POCl₃) is a powerful dehydrating agent that can be employed in reactions that result in the formation of nitriles from primary amides. chemistrysteps.comyoutube.comcommonorganicchemistry.com While not a direct synthesis of propanedinitrile, (4-cyanophenyl)- from 4-cyanobenzaldehyde, understanding POCl₃-mediated eliminations is relevant as it provides a pathway to synthesize malononitrile itself from cyanoacetamide. google.comorgsyn.org
The mechanism of amide dehydration using POCl₃ involves the activation of the amide's carbonyl oxygen. chemistrysteps.comyoutube.com The oxygen atom acts as a nucleophile, attacking the phosphorus atom of POCl₃. youtube.compearson.com This is followed by a series of steps leading to the elimination of a water molecule and the formation of the nitrile group. chemistrysteps.comyoutube.com Specifically, the reaction begins with the nucleophilic attack of the carbonyl oxygen on POCl₃, converting the carbonyl into a good leaving group which is subsequently eliminated. chemistrysteps.com
Catalytic Systems and Solvent Optimization in Propanedinitrile, (4-cyanophenyl)- Synthesis
Role of Catalysts in Directing Propanedinitrile, (4-cyanophenyl)- Formation
Catalysts are crucial in the Knoevenagel condensation for the synthesis of propanedinitrile, (4-cyanophenyl)-, as they facilitate the initial deprotonation of malononitrile. nih.govpw.live A variety of catalysts can be employed, ranging from weak organic bases like piperidine (B6355638) and pyridine (B92270) to more complex systems. wikipedia.orgorientjchem.org
The choice of catalyst can significantly influence the reaction rate and yield. Heterogeneous catalysts, such as modified clays (B1170129) and metal oxides, are gaining attention due to their ease of separation and reusability, aligning with the principles of green chemistry. rsc.orgresearchgate.net For instance, amino-bifunctional frameworks have been shown to be effective, where the amine groups act as basic sites to deprotonate malononitrile, while metal centers can activate the carbonyl group of the aldehyde. nih.gov The basicity of the catalyst is a key factor; it must be strong enough to deprotonate the active methylene compound but not so strong as to cause self-condensation of the aldehyde. wikipedia.org
Table 1: Comparison of Catalytic Systems in Knoevenagel Condensation This table is interactive. Users can sort and filter the data.
| Catalyst System | Substrate 1 | Substrate 2 | Solvent | Temperature (°C) | Yield (%) | Reference |
| NiCu@MWCNT | 4-Iodobenzaldehyde | Malononitrile | Water/Methanol | Room Temp | High | nih.gov |
| DIPEAc | Benzaldehyde | Ethyl Cyanoacetate | Hexane | Reflux | 91 | scielo.org.mx |
| l-proline | Benzylideneacetone | Isatylidene Malononitrile | Ethanol (B145695) | Not Specified | 76 | nih.gov |
| Amino-bifunctional Frameworks | Benzaldehyde | Malononitrile | Ethanol | Room Temp | High | nih.gov |
| CeZrO₄-δ | Benzaldehyde | Malononitrile | Not Specified | Not Specified | Not Specified | researchgate.net |
| K₂Ce(PO₄)₂ | Aldehydes | Malononitrile | Water | Not Specified | Not Specified | researchgate.net |
Solvent Effects and Selection Criteria in Propanedinitrile, (4-cyanophenyl)- Synthesis
The solvent plays a critical role in the Knoevenagel condensation, influencing reaction rates and yields. researchgate.netrsc.org The choice of solvent can affect the solubility of reactants and the stability of intermediates. Both protic and aprotic polar solvents have been investigated. researchgate.net
Polar aprotic solvents like dimethylformamide (DMF) have been found to be highly effective, often superior to less polar solvents like toluene. researchgate.net The high polarity of DMF can stabilize the charged intermediates formed during the reaction. Ionic liquids are also emerging as "green" and efficient solvents for Knoevenagel condensations, in some cases also acting as catalysts. rsc.orgarkat-usa.org The hydrogen bond basicity of the ionic liquid has been identified as a key descriptor influencing the reaction rate. rsc.org The selection of an appropriate solvent is therefore a crucial parameter for optimizing the synthesis of propanedinitrile, (4-cyanophenyl)-. researchgate.net
Table 2: Effect of Solvents on Knoevenagel Condensation This table is interactive. Users can sort and filter the data.
| Solvent | Catalyst | Reactant 1 | Reactant 2 | Conversion (%) | Selectivity (%) | Time | Reference |
| Dimethylformamide (DMF) | Hydrotalcite | Benzaldehyde | Malononitrile | 99 | 100 | 15 min | researchgate.net |
| Methanol | Hydrotalcite | Benzaldehyde | Malononitrile | Poor | Poor | Slower | researchgate.net |
| Toluene | Hydrotalcite | Benzaldehyde | Malononitrile | 61-99 | 100 | Hours | researchgate.net |
| Diethyl Ether | Hydrotalcite | Benzaldehyde | Malononitrile | 61-99 | 100 | Hours | researchgate.net |
| Water/Methanol (1:1) | NiCu@MWCNT | 4-Iodobenzaldehyde | Malononitrile | High | High | 10-180 min | nih.gov |
Experimental Optimization and Challenges in the Synthesis of Propanedinitrile, (4-cyanophenyl)-
The synthesis of propanedinitrile, (4-cyanophenyl)-, also known as 2-(4-cyanobenzylidene)malononitrile, has been the subject of various optimization studies to enhance yield, reduce reaction times, and simplify experimental procedures. A common method involves the Knoevenagel condensation of 4-cyanobenzaldehyde with malononitrile.
A representative experimental procedure involves stirring a mixture of 4-cyanobenzaldehyde (1.0 mmol) and malononitrile (1.01 mmol) in ethanol at room temperature. rsc.org The reaction is catalyzed by a simple molecular complex, which acts as an organo-catalyst. rsc.org The progress of the reaction is monitored by thin-layer chromatography (TLC), and upon completion, the solid product is collected by filtration and washed. rsc.org
Challenges in the synthesis often revolve around the choice of catalyst and reaction conditions. While strong bases can be used, they can also lead to side reactions. Therefore, the use of mild and efficient catalysts is crucial. The optimization process often involves screening different catalysts, solvents, and temperatures to achieve the best results. For instance, in one study, various aldehydes and malononitrile were reacted in ethanol at room temperature using a specific organo-catalyst, yielding the desired product in a relatively short time. rsc.org
Key experimental parameters that are often optimized include:
Catalyst: A variety of catalysts have been employed, ranging from simple amines and their salts to more complex organo-catalysts and metal-based catalysts. nih.govresearchgate.netnih.gov The choice of catalyst significantly impacts the reaction rate and yield.
Solvent: Ethanol is a commonly used solvent due to its ability to dissolve the reactants and facilitate the reaction. rsc.orgnih.gov However, solvent-free conditions have also been explored to develop more environmentally friendly protocols. researchgate.net
Temperature: Many procedures for the synthesis of benzylidenemalononitrile (B1330407) derivatives are carried out at room temperature, which is advantageous in terms of energy consumption. rsc.orgnih.gov
Reaction Time: Optimization aims to reduce the reaction time as much as possible without compromising the yield. Reaction times can range from a few minutes to several hours depending on the specific conditions. rsc.orgnih.gov
The following table summarizes the experimental data for the synthesis of propanedinitrile, (4-cyanophenyl)- under specific conditions.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| 4-cyanobenzaldehyde | Malononitrile | MP(DNP) | Ethanol | Room Temp. | Not Specified | Not Specified | rsc.org |
*MP(DNP) is a specific organo-catalyst mentioned in the reference.
Development of Novel Synthetic Routes to Propanedinitrile, (4-cyanophenyl)- Derivatives
Research continues to focus on developing more efficient, sustainable, and versatile synthetic routes to propanedinitrile, (4-cyanophenyl)- and its derivatives. These efforts are driven by the need for greener chemical processes and the desire to access a wider range of structurally diverse molecules for various applications.
One significant area of development is the use of alternative energy sources to promote the reaction. Microwave-assisted synthesis has emerged as a powerful tool to accelerate the Knoevenagel condensation. nih.gov In this method, a mixture of an aldehyde, malononitrile, and a catalyst such as ammonium (B1175870) acetate (B1210297) is irradiated in a microwave oven. nih.gov This technique often leads to significantly shorter reaction times and can be performed under solvent-free conditions, making it an attractive green alternative to conventional heating. nih.gov
The development of novel catalysts is another key focus. Researchers have explored a wide array of catalysts to improve the efficiency and selectivity of the Knoevenagel condensation for producing benzylidenemalononitrile derivatives. These include:
Heterogeneous catalysts: These catalysts, such as CeZrO4−δ, offer advantages in terms of easy separation from the reaction mixture and potential for recyclability. researchgate.net
Amino-bifunctional frameworks: These materials can act as efficient heterogeneous catalysts for Knoevenagel condensation under mild conditions. nih.gov
Nanohybrid catalysts: For example, monodisperse NiCu@MWCNT nanohybrids have been shown to be effective catalysts for the synthesis of benzylidenemalononitrile derivatives. nih.gov
Visible-light-driven cascade reactions: A one-pot tandem process has been developed where benzyl (B1604629) alcohols are oxidized to benzaldehydes in situ, followed by a Knoevenagel condensation with malononitrile. This reaction is catalyzed by safe and inexpensive catalysts using air as the terminal oxidant and water as the reaction medium. uni-regensburg.de
The following table provides an overview of different synthetic methods used for the preparation of various benzylidenemalononitrile derivatives, which are structurally related to propanedinitrile, (4-cyanophenyl)-.
| Synthetic Method | Catalyst | Energy Source | Key Advantages | Reference |
| Microwave-assisted Knoevenagel Condensation | Ammonium acetate | Microwave | Rapid reaction times, solvent-free conditions | nih.gov |
| Heterogeneous Catalysis | CeZrO4−δ | Conventional Heating | Catalyst reusability, ease of separation | researchgate.net |
| Amino-bifunctional Frameworks | Amine-functionalized MOFs | Conventional Heating | High efficiency under mild conditions | nih.gov |
| Nanohybrid Catalysis | NiCu@MWCNT | Conventional Heating | High yields, short reaction times | nih.gov |
| Visible-light-driven Cascade Reaction | Sodium anthraquinone-1,5-disulfonate and β-alanine | Visible Light | Use of air as oxidant, water as solvent, one-pot procedure | uni-regensburg.de |
These advancements in synthetic methodologies not only provide more efficient routes to propanedinitrile, (4-cyanophenyl)- and its derivatives but also align with the principles of green chemistry by reducing waste, energy consumption, and the use of hazardous materials.
Chemical Reactivity and Transformation Mechanisms of Propanedinitrile, 4 Cyanophenyl
Electrophilic and Nucleophilic Characterization of Propanedinitrile, (4-cyanophenyl)-
The chemical nature of Propanedinitrile, (4-cyanophenyl)- is distinctly dualistic, exhibiting both nucleophilic and electrophilic tendencies.
Nucleophilic Character: The most prominent nucleophilic characteristic arises from the malononitrile (B47326) moiety. The methylene (B1212753) proton alpha to the two nitrile groups is highly acidic due to the strong electron-withdrawing nature of the cyano groups. In the presence of a base, this proton is readily abstracted to form a resonance-stabilized carbanion. organic-chemistry.orgiastate.edu This carbanion is a potent nucleophile and is central to many of the compound's reactions, including the Knoevenagel condensation, which is often the synthetic route to Propanedinitrile, (4-cyanophenyl)- itself from 4-cyanobenzaldehyde (B52832) and malononitrile. libretexts.orgub.edusynarchive.com
Electrophilic Character: The electrophilic nature of the molecule is centered on the β-carbon of the α,β-unsaturated system. This carbon is electron-deficient due to the conjugation with the two nitrile groups, making it susceptible to attack by nucleophiles. This reactivity is characteristic of Michael acceptors. iastate.edu Nucleophilic addition to this position is a key step in many of the cycloaddition and heterocyclic formation reactions involving this compound. nih.gov Furthermore, the carbon atoms of the nitrile groups possess electrophilic character and can be attacked by strong nucleophiles, leading to addition or cyclization reactions. rsc.org
Oxidation Reactions and Derived Chemical Entities of Propanedinitrile, (4-cyanophenyl)-
The carbon-carbon double bond in Propanedinitrile, (4-cyanophenyl)- is susceptible to oxidation, leading to various chemical entities.
Epoxidation: Peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), are common reagents for the epoxidation of alkenes. youtube.comyoutube.com The reaction of Propanedinitrile, (4-cyanophenyl)- with a peroxy acid would be expected to yield the corresponding epoxide, 2-(4-cyanophenyl)-2,3-oxiranedicarbonitrile. This transformation converts the planar alkene into a strained three-membered ring, which can be a versatile intermediate for further functionalization.
Oxidative Cleavage: Stronger oxidizing agents can cleave the carbon-carbon double bond. Ozonolysis (O₃) followed by a workup is a classic method for this transformation. masterorganicchemistry.comlibretexts.org A reductive workup (e.g., with zinc dust or dimethyl sulfide) would yield 4-cyanobenzaldehyde and a dicyanoketone (which is unstable and would likely decompose). An oxidative workup (e.g., with hydrogen peroxide) would produce 4-cyanobenzoic acid. libretexts.org Other reagents like potassium permanganate (B83412) (KMnO₄) under harsh conditions can also effect oxidative cleavage. masterorganicchemistry.com A copper-catalyzed carbochlorination of alkenes with aryl malononitriles has been reported, which is a net oxidative transformation. nih.gov This reaction with styrene (B11656) derivatives suggests that Propanedinitrile, (4-cyanophenyl)- could undergo similar transformations.
A summary of potential oxidation reactions is presented in the table below.
| Oxidizing Agent | Potential Product(s) | Reaction Type |
| m-CPBA | 2-(4-cyanophenyl)-2,3-oxiranedicarbonitrile | Epoxidation |
| 1. O₃, 2. Zn/H₂O | 4-cyanobenzaldehyde | Ozonolysis (Reductive Workup) |
| 1. O₃, 2. H₂O₂ | 4-cyanobenzoic acid | Ozonolysis (Oxidative Workup) |
| KMnO₄ (hot, conc.) | 4-cyanobenzoic acid | Oxidative Cleavage |
| Cu(OTf)₂/K₂S₂O₈/KCl | Alkene functionalized products | Oxidative Carbochlorination |
Reduction Reactions and Amination Pathways of Propanedinitrile, (4-cyanophenyl)-
The multiple unsaturated functionalities in Propanedinitrile, (4-cyanophenyl)- (alkene and three nitrile groups) can be selectively or fully reduced under various conditions.
Catalytic Hydrogenation: This is a powerful method for the reduction of both alkenes and nitriles. lscollege.ac.innih.govmdpi.com The outcome depends on the catalyst, pressure, and temperature.
Selective Alkene Reduction: Under mild conditions, using a catalyst like Palladium on carbon (Pd/C) at low pressure, it is possible to selectively reduce the carbon-carbon double bond to yield Propanedinitrile, (4-cyanophenyl)ethane. libretexts.org
Full Reduction: Under more forcing conditions (e.g., higher pressure/temperature, using catalysts like Raney Nickel or Rhodium), both the alkene and all three nitrile groups can be reduced. lscollege.ac.inmsu.edu This would lead to the formation of (4-(aminomethyl)phenyl)propane-1,3-diamine.
Chemical Reduction:
Sodium Borohydride (NaBH₄): This is a milder reducing agent that typically reduces aldehydes and ketones. While it does not usually reduce isolated alkenes or nitriles, the conjugated system in Propanedinitrile, (4-cyanophenyl)- may facilitate the reduction of the double bond. The reduction of the nitrile groups with NaBH₄ is generally not effective unless a catalyst is used. rsc.orgorgsyn.orgorgsyn.org
Lithium Aluminum Hydride (LiAlH₄): This is a much stronger reducing agent that can reduce both the alkene and the nitrile groups to the corresponding alkane and amines. numberanalytics.com
Diisopropylaminoborane (B2863991): In the presence of a catalytic amount of lithium borohydride, diisopropylaminoborane can effectively reduce aromatic nitriles to primary amines. nih.gov This could be applied to reduce the nitrile groups of the target molecule.
Amination Pathways: The reduction of the nitrile groups provides a direct pathway to primary amines. For instance, the catalytic hydrogenation of Propanedinitrile, (4-cyanophenyl)- to (4-(aminomethyl)phenyl)propane-1,3-diamine is a key amination pathway.
The table below summarizes potential reduction outcomes.
| Reagent/Conditions | Functional Group(s) Reduced | Major Product |
| H₂/Pd-C (mild) | C=C double bond | Propanedinitrile, (4-cyanophenyl)ethane |
| H₂/Raney Ni (forcing) | C=C and all C≡N groups | (4-(aminomethyl)phenyl)propane-1,3-diamine |
| LiAlH₄ | C=C and all C≡N groups | (4-(aminomethyl)phenyl)propane-1,3-diamine |
| NaBH₄/Ni catalyst | C≡N groups | (4-(aminomethyl)phenyl)malononitrile |
| Diisopropylaminoborane/LiBH₄ | C≡N groups | (4-(aminomethyl)phenyl)malononitrile |
Nucleophilic Substitution Reactions and Functional Group Transformations of Propanedinitrile, (4-cyanophenyl)-
While reactions at the malononitrile moiety are more common, nucleophilic substitution on the aromatic ring is also possible, facilitated by the electron-withdrawing nature of the cyano group.
Nucleophilic Aromatic Substitution (SNA_r): The cyano group is an activating group for nucleophilic aromatic substitution, particularly when it is ortho or para to a leaving group. mdpi.comnumberanalytics.comyoutube.com If a suitable leaving group (e.g., a halogen) were present on the phenyl ring of a Propanedinitrile, (4-cyanophenyl)- derivative, it could be displaced by a nucleophile. The reaction proceeds via an addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex. numberanalytics.comyoutube.com In some heterocyclic systems like dicyanopyridazines, a cyano group itself can act as a leaving group in nucleophilic substitution reactions. researchgate.net
Functional Group Interconversion: This refers to the transformation of one functional group into another. ub.edufiveable.mesolubilityofthings.comimperial.ac.ukslideshare.net
Hydrolysis of Nitriles: The nitrile groups can be hydrolyzed under acidic or basic conditions to carboxylic acids. Stepwise hydrolysis might be possible, but it is often difficult to stop at the amide stage. Complete hydrolysis would convert Propanedinitrile, (4-cyanophenyl)- to the corresponding tricarboxylic acid derivative.
Thorpe-Ziegler Reaction: This is an intramolecular condensation of dinitriles catalyzed by a base to form a cyclic β-enaminonitrile, which can be hydrolyzed to a cyclic ketone. synarchive.comlscollege.ac.inwikipedia.orgbuchler-gmbh.commdpi.com While this is an intramolecular reaction, it highlights the reactivity of nitrile groups in forming new rings.
Cycloaddition Reactions Involving Propanedinitrile, (4-cyanophenyl)- Moieties
Cycloaddition reactions are powerful tools for constructing cyclic and heterocyclic systems in a single step. libretexts.org Propanedinitrile, (4-cyanophenyl)-, with its conjugated π-system, can participate in various cycloaddition reactions.
[4+2] Cycloadditions (Diels-Alder type): The activated double bond of Propanedinitrile, (4-cyanophenyl)- can act as a dienophile in Diels-Alder reactions, reacting with a conjugated diene to form a six-membered ring. The electron-withdrawing nitrile groups enhance the dienophilic character of the alkene.
[3+2] Cycloadditions (1,3-Dipolar Cycloadditions): The nitrile groups themselves can react with 1,3-dipoles, such as azides, to form five-membered heterocyclic rings like tetrazoles. rsc.orgsci-hub.boxresearchgate.net The alkene part of the molecule can also react with various 1,3-dipoles.
[2+2] Cycloadditions: Photochemical [2+2] cycloadditions between two alkene units can form cyclobutane (B1203170) rings. solubilityofthings.comlibretexts.org It is conceivable that Propanedinitrile, (4-cyanophenyl)- could undergo such reactions, either with itself or with other alkenes, upon photochemical irradiation. The reaction of acrylonitrile (B1666552) on a silicon surface has been shown to proceed via a [2+2] cycloaddition mechanism. iastate.edu
Reactivity of Propanedinitrile, (4-cyanophenyl)- in Heterocyclic Compound Formation
Propanedinitrile, (4-cyanophenyl)- and its malononitrile precursor are exceptionally versatile building blocks for the synthesis of a wide array of heterocyclic compounds, often through multicomponent reactions.
Pyranopyrazoles: A common reaction involves the four-component condensation of an aldehyde (like 4-cyanobenzaldehyde), malononitrile, a hydrazine (B178648) derivative, and a β-ketoester (like ethyl acetoacetate). tandfonline.comwikipedia.org This leads to the formation of highly substituted pyrano[2,3-c]pyrazole derivatives. The reaction likely proceeds through initial Knoevenagel condensation to form Propanedinitrile, (4-cyanophenyl)-, which then undergoes a Michael addition and subsequent cyclization.
Pyridines and Pyridopyrimidines: Propanedinitrile, (4-cyanophenyl)- can react with various reagents to form pyridine (B92270) derivatives. For example, a one-pot reaction with aromatic aldehydes and cyanoacetanilide in the presence of piperidine (B6355638) can yield 2-oxo-pyridine-3,5-dicarbonitriles. wikipedia.org These can be further cyclized to form pyrido[2,3-d]pyrimidines. wikipedia.org The synthesis of 3H-imidazo[4,5-b]pyridines from malononitrile and substituted imidazoles has also been reported. nih.gov
Pyrazoles: 5-Aminopyrazoles can be synthesized from the reaction of alkylidenemalononitriles (like the title compound) with hydrazines. numberanalytics.combuchler-gmbh.com The reaction involves the addition of hydrazine to the activated double bond followed by cyclization. One-pot, three-component reactions of an aldehyde, malononitrile, and phenylhydrazine (B124118) also yield pyrazole (B372694) derivatives. fiveable.me
Thiophenes (Gewald Reaction): The Gewald reaction is a multicomponent reaction that produces 2-aminothiophenes. organic-chemistry.orgwikipedia.orgresearchgate.netarkat-usa.orgtubitak.gov.tr In a typical procedure, a ketone or aldehyde, a compound with an active methylene group (like malononitrile), and elemental sulfur are reacted in the presence of a base. Using 4-cyanobenzaldehyde, malononitrile, and sulfur would lead to the formation of 2-amino-4-(4-cyanophenyl)thiophene-3-carbonitrile.
The table below provides a summary of heterocyclic syntheses involving Propanedinitrile, (4-cyanophenyl)- or its immediate precursors.
| Heterocycle | Key Reactants (in addition to the malononitrile core) |
| Pyranopyrazole | Hydrazine, Ethyl Acetoacetate |
| Pyridine | Aromatic Aldehyde, Cyanoacetanilide |
| Pyrazole | Hydrazine |
| Thiophene | Elemental Sulfur |
| Imidazo[4,5-b]pyridine | 5-Amino-4-(cyanoformimidoyl)imidazole |
Comprehensive Mechanistic Studies of Key Chemical Transformations of Propanedinitrile, (4-cyanophenyl)-
The mechanisms of the key reactions involving Propanedinitrile, (4-cyanophenyl)- are generally well-understood based on established principles of organic chemistry.
Knoevenagel Condensation: The formation of Propanedinitrile, (4-cyanophenyl)- from 4-cyanobenzaldehyde and malononitrile is a classic Knoevenagel condensation. The mechanism involves the base-catalyzed deprotonation of malononitrile to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is protonated and then undergoes dehydration (elimination of water) to yield the final α,β-unsaturated product. iastate.edumsu.edu
Michael Addition/Cyclization (Heterocycle Formation): Many of the heterocyclic syntheses begin with a Michael addition to the electrophilic β-carbon of Propanedinitrile, (4-cyanophenyl)-. For example, in the formation of pyranopyrazoles, the pyrazolone (B3327878) intermediate acts as the nucleophile. tandfonline.com This is followed by an intramolecular cyclization, where a nucleophilic group (often an amine or hydroxyl) attacks one of the nitrile groups, leading to the formation of the heterocyclic ring. nih.gov
Gewald Reaction Mechanism: The Gewald reaction mechanism begins with a Knoevenagel condensation between the aldehyde (4-cyanobenzaldehyde) and malononitrile to form Propanedinitrile, (4-cyanophenyl)-. The base then catalyzes the addition of sulfur to the α-carbon of the malononitrile moiety. The resulting intermediate then undergoes an intramolecular cyclization, where the sulfur attacks one of the nitrile groups, followed by tautomerization to yield the final 2-aminothiophene product. wikipedia.org
Thorpe-Ziegler Reaction Mechanism: This reaction involves the base-catalyzed self-condensation of dinitriles. mdpi.com A carbanion is formed at the α-position of one nitrile, which then attacks the electrophilic carbon of a second nitrile group on the same molecule (intramolecularly). This forms an imine intermediate, which then tautomerizes to the more stable enamine. Subsequent hydrolysis leads to a cyclic ketone. lscollege.ac.inwikipedia.org
Theoretical and Computational Investigations on Propanedinitrile, 4 Cyanophenyl
Electronic Structure Elucidation of Propanedinitrile, (4-cyanophenyl)-
The electronic structure of a molecule dictates its fundamental chemical and physical properties. For Propanedinitrile, (4-cyanophenyl)-, the structure combines a phenyl ring substituted with a cyano group at the para position, which is in turn bonded to a propanedinitrile (malononitrile) group.
Key features of its electronic structure include:
Aromatic System : The (4-cyanophenyl) group contains a delocalized π-electron system characteristic of benzene (B151609) derivatives.
Electron-Withdrawing Groups : The molecule possesses three cyano (-C≡N) groups. These groups are strongly electron-withdrawing due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond.
Acidic Methylene (B1212753) Proton : The central carbon atom of the propanedinitrile moiety is bonded to two hydrogen atoms (or a single proton in its deprotonated form). The presence of two adjacent cyano groups significantly increases the acidity of these protons by stabilizing the resulting carbanion through resonance and inductive effects.
Computational methods, particularly those based on quantum mechanics, can calculate the electron density distribution across the molecule. In Propanedinitrile, (4-cyanophenyl)-, a high electron density is expected around the nitrogen atoms of the cyano groups, while the attached carbon atoms and the central methine carbon would be relatively electron-deficient. The phenyl ring's electron distribution is also perturbed by the attached cyano and malononitrile (B47326) groups.
Molecular Orbital Theory Applications to Propanedinitrile, (4-cyanophenyl)-
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, assigning them to orbitals that can extend over the entire molecule. libretexts.org The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's stability, reactivity, and electronic properties. nih.govresearchgate.net
HOMO : For Propanedinitrile, (4-cyanophenyl)-, the HOMO is expected to be primarily composed of the π-orbitals of the cyanophenyl ring system. This orbital represents the most available electrons for donation in a chemical reaction.
LUMO : The LUMO is anticipated to be distributed across the π-antibonding orbitals of the entire conjugated system, with significant contributions from the three electron-withdrawing cyano groups. This orbital represents the most accessible region for accepting electrons.
HOMO-LUMO Gap : A smaller HOMO-LUMO gap generally implies higher reactivity, greater polarizability, and lower energy electronic transitions. nih.gov The extensive conjugation and the presence of strong electron-withdrawing groups in Propanedinitrile, (4-cyanophenyl)- would likely result in a moderately small energy gap, suggesting it could be a reactive molecule with interesting optical properties.
Table 1: Representative Calculated Molecular Orbital Energies
| Parameter | Typical Calculated Value (eV) | Description |
|---|---|---|
| EHOMO | -7.0 to -6.0 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -2.5 to -1.5 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 | Energy difference between LUMO and HOMO |
Note: These values are illustrative and based on typical DFT calculations for similar aromatic nitriles. Actual values would require specific computation.
Density Functional Theory (DFT) Studies on Propanedinitrile, (4-cyanophenyl)- Properties and Reactivity
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.com Conceptual DFT provides a framework to quantify chemical concepts like electronegativity and hardness using reactivity descriptors derived from how the system's energy changes with the number of electrons. nih.govnih.gov These descriptors help predict the reactivity and stability of molecules. analis.com.my
Local Reactivity Descriptors : The Fukui function, f(r), is a key local descriptor that identifies the most reactive sites within a molecule for nucleophilic or electrophilic attack. nih.gov For Propanedinitrile, (4-cyanophenyl)-, calculations would likely show:
The central carbon of the propanedinitrile group is the most susceptible site for nucleophilic attack after deprotonation.
The nitrogen atoms of the cyano groups are potential sites for electrophilic or proton attack.
Table 2: Calculated Global Reactivity Descriptors (Illustrative)
| Descriptor | Formula | Predicted Characteristic |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | High electron accepting capability (negative value) |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Moderately soft, indicating polarizability |
| Global Electrophilicity (ω) | μ2 / (2η) | Strong electrophile |
Conformational Landscape Analysis of Propanedinitrile, (4-cyanophenyl)-
The conformational landscape of a molecule describes the different spatial arrangements of its atoms and their relative energies. For Propanedinitrile, (4-cyanophenyl)-, the primary degree of conformational freedom is the rotation around the C-C single bond connecting the phenyl ring to the propanedinitrile moiety.
Computational methods can be used to perform a potential energy surface scan by systematically rotating this bond. This analysis would likely reveal:
Most Stable Conformer : The planar or near-planar conformation, where the propanedinitrile group is coplanar with the phenyl ring, is expected to be the most stable. This arrangement maximizes the π-orbital overlap and delocalization across the entire molecule.
Rotational Barrier : The energy required to rotate from the stable planar conformer to a perpendicular (highest energy) conformer can be calculated. This barrier provides insight into the molecule's rigidity at a given temperature. Studies on similar bi-aryl or substituted phenyl systems often show rotational barriers that are low enough to allow for rapid interconversion at room temperature. researchgate.net
Computational Prediction of Spectroscopic Signatures of Propanedinitrile, (4-cyanophenyl)-
Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification. computabio.com
Infrared (IR) Spectroscopy : DFT calculations can accurately predict the vibrational frequencies of a molecule. nih.govnih.gov For Propanedinitrile, (4-cyanophenyl)-, the predicted IR spectrum would show characteristic absorption bands.
Table 3: Predicted Key IR Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) |
|---|---|---|
| -C≡N (Nitrile) | Stretching | 2220 - 2260 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Methine C-H | Stretching | 2900 - 3000 |
Nuclear Magnetic Resonance (NMR) Spectroscopy : Computational models can also predict NMR chemical shifts with high accuracy. modgraph.co.ukresearchgate.net The predicted ¹H and ¹³C NMR spectra would provide a unique fingerprint for the molecule. The electron-withdrawing nature of the cyano groups would lead to significant downfield shifts for nearby protons and carbons.
Table 4: Predicted 1H and 13C NMR Chemical Shifts (Illustrative)
| Atom | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| Aromatic Protons (ortho to -CH(CN)2) | 7.6 - 7.8 | Part of an AA'BB' splitting pattern |
| Aromatic Protons (ortho to -CN) | 7.8 - 8.0 | Part of an AA'BB' splitting pattern |
| Methine Proton (-CH(CN)2) | ~5.0 | Significant downfield shift due to two cyano groups |
| Nitrile Carbons (-C≡N) | 110 - 120 | Characteristic chemical shift for nitriles |
| Aromatic Carbons | 120 - 145 | Pattern depends on substitution effects |
Elucidation of Reaction Mechanisms for Propanedinitrile, (4-cyanophenyl)- via Computational Models
Computational models are invaluable for mapping the detailed pathways of chemical reactions, including the identification of intermediates and transition states. mdpi.comrsc.org This allows for the calculation of activation energies, which determine reaction rates.
A fundamental reaction of malononitrile and its derivatives is the deprotonation of the central carbon atom by a base. rsc.org A computational study of the reaction of Propanedinitrile, (4-cyanophenyl)- with a base (e.g., an alkoxide) would involve:
Reactant and Product Optimization : Calculating the geometries and energies of the starting material and the resulting carbanion.
Transition State Search : Locating the geometry of the transition state for the proton abstraction step.
Such a study would quantitatively confirm the high acidity of the methine proton and provide a detailed understanding of the kinetics and thermodynamics of this key reaction, which is the first step in many syntheses involving this type of compound, such as the Knoevenagel condensation.
Advanced Applications of Propanedinitrile, 4 Cyanophenyl in Organic Synthesis and Materials Science
Propanedinitrile, (4-cyanophenyl)- as a Versatile Building Block in Complex Chemical Architectures
The chemical architecture of Propanedinitrile, (4-cyanophenyl)- makes it an exceptionally versatile precursor in organic synthesis. The molecule possesses multiple reactive sites: two nitrile groups, an activated carbon-carbon double bond, and an aromatic ring. This functionality allows it to participate in a wide array of chemical transformations.
A fundamental reaction for the synthesis of Propanedinitrile, (4-cyanophenyl)- and its derivatives is the Knoevenagel condensation. nih.gov This reaction typically involves the condensation of an active methylene (B1212753) compound, such as malononitrile (B47326), with an aldehyde, in this case, 4-formylbenzonitrile (4-cyanobenzaldehyde). nih.govresearchgate.net The resulting product, (4-cyanobenzylidene)malononitrile, is a valuable Michael acceptor. Its electron-deficient double bond readily reacts with nucleophiles, providing a pathway to more complex molecular structures. The unique reactivity of malononitrile and its derivatives promotes their extensive application in organic chemistry, often surpassing other common C-H acids like malonic and cyanoacetic esters. ontosight.ai The presence of the cyano groups activates the double bond, making it a key synthon for constructing complex organic frameworks. ontosight.ai
The versatility of this compound as a building block is evident in its use in multi-component reactions, where its varied reactive sites can be exploited in a single pot to rapidly generate molecular complexity. The combination of its properties as a Michael acceptor, a dinitrile, and a functionalized aromatic ring allows for the construction of elaborate chemical architectures from simple starting materials.
Table 1: Key Reactions Utilizing Propanedinitrile, (4-cyanophenyl)- as a Building Block
| Reaction Type | Role of Propanedinitrile, (4-cyanophenyl)- | Description | Resulting Structure |
|---|---|---|---|
| Knoevenagel Condensation | Product | Reaction of 4-formylbenzonitrile with malononitrile, typically base-catalyzed, to form the title compound. nih.gov | Activated Alkene |
| Michael Addition | Michael Acceptor | The electron-deficient double bond readily accepts nucleophiles (e.g., enamines, thiols, carbanions), leading to chain extension and functionalization. nih.govmdpi.com | Substituted Propanenitriles |
| Multi-component Reactions | Key Reactant | Serves as a critical component in one-pot reactions involving three or more starting materials to build complex molecules, such as heterocycles. | Heterocyclic Systems |
| Cycloaddition Reactions | Dienophile/Substrate | The activated double bond can participate in cycloaddition reactions to form various cyclic and heterocyclic frameworks. nih.gov | Cyclic Compounds |
Integration of Propanedinitrile, (4-cyanophenyl)- into Functional Materials Development
The distinct electronic properties of Propanedinitrile, (4-cyanophenyl)- make it a valuable component in the development of functional organic materials. The molecule's extended π-conjugated system, coupled with the potent electron-withdrawing nature of the three nitrile groups, facilitates intramolecular charge transfer, a key characteristic for materials with interesting optical and electronic properties.
Derivatives of malononitrile are widely used as reagents in the synthesis of solvatochromic dyes and organic semiconductors. ontosight.ai The (4-cyanophenyl) moiety further enhances these properties. The compound and its derivatives have been investigated for their potential in creating novel materials for applications such as organic light-emitting diodes (OLEDs) and sensors. The ability to fine-tune the electronic and optical properties by modifying the molecular structure has made this class of compounds attractive for materials scientists. For instance, related acrylonitrile (B1666552) derivatives have been successfully used to produce light-emitting diodes (LEDs). researchgate.net The incorporation of this moiety into larger polymeric or molecular structures can impart desirable charge-transporting or light-emitting characteristics.
Table 2: Applications in Functional Materials
| Material Type | Function of Propanedinitrile, (4-cyanophenyl)- Moiety | Relevant Properties | Potential Application |
|---|---|---|---|
| Organic Semiconductors | Electron-Accepting Component | Strong electron-withdrawing nature, extended π-conjugation. ontosight.ai | n-type transistors, photovoltaics |
| Non-linear Optical (NLO) Dyes | Chromophore Core | Large dipole moment, intramolecular charge transfer. | Optical switching, frequency doubling |
| Organic Light-Emitting Diodes (OLEDs) | Emissive or Electron-Transport Layer | Tunable fluorescence, electron mobility. | Display technology, solid-state lighting |
| Sensors | Active Sensing Element | Changes in optical/electronic properties upon analyte binding. | Chemical and biological sensing |
Supramolecular Assembly Strategies Utilizing Propanedinitrile, (4-cyanophenyl)- Moieties
Supramolecular chemistry relies on non-covalent interactions to construct well-defined, higher-order structures. The Propanedinitrile, (4-cyanophenyl)- moiety is an excellent candidate for these strategies due to its capacity for multiple, specific, non-covalent interactions.
Table 3: Non-covalent Interactions in Supramolecular Assemblies
| Interaction Type | Participating Groups | Description | Impact on Assembly |
|---|---|---|---|
| Hydrogen Bonding | Nitrile group (acceptor) and C-H groups (donor) | Formation of C-H···N bonds, which are directional and help stabilize the crystal lattice. researchgate.net | Creates defined molecular networks and columns. |
| π-π Stacking | Cyanophenyl rings | Attractive, non-covalent interactions between aromatic rings, leading to stacked arrangements. | Influences electronic coupling and charge transport in materials. |
| C-H···π Interactions | Aromatic C-H bonds and the π-face of the cyanophenyl ring | A weak form of hydrogen bonding that contributes to the stabilization of dimers and larger aggregates. researchgate.net | Directs molecular packing and orientation. |
| Dipole-Dipole Interactions | Polar nitrile groups | The strong dipole of the nitrile group facilitates polar interactions, influencing molecular alignment. | Contributes to overall lattice energy and stability. |
Catalytic Roles and Catalysis Modulation by Propanedinitrile, (4-cyanophenyl)- Derivatives
While Propanedinitrile, (4-cyanophenyl)- itself is not typically a catalyst, its derivatives play a crucial role as ligands that can construct and modulate the activity of catalytic systems. Transition metal complexes are potent catalysts for a vast range of transformations, and their function is heavily dependent on the electronic and steric properties of their coordinating ligands.
The nitrile groups within the (4-cyanophenyl) moiety are effective coordination sites for transition metals. By incorporating this moiety into larger molecular scaffolds, such as porphyrins, it is possible to create sophisticated metal-organic coordination networks (MOCNs). nih.gov In one such example, a porphyrin functionalized with four cyanophenyl groups was used as a building block to coordinate with iron atoms. nih.gov The cyanophenyl groups acted as the directing ligands, steering the self-assembly of the catalytically active porphyrin units into a larger, ordered network on a surface. nih.gov This demonstrates a clear case of catalysis modulation, where the cyanophenyl ligand dictates the structure and, consequently, the accessibility and properties of the catalytic metal centers within the network. The ability to use these ligands to control the formation of different coordination motifs (e.g., three-fold vs. four-fold coordination nodes) highlights their importance in designing next-generation catalytic materials. nih.gov
Table 4: Modulation of Catalysis by (4-cyanophenyl)-Containing Ligands
| System | Role of (4-cyanophenyl) Moiety | Mechanism of Modulation | Example Application |
|---|---|---|---|
| Metal-Organic Coordination Networks (MOCNs) | Coordinating Ligand | The nitrile group coordinates to a metal ion, directing the self-assembly of the network and influencing the geometry of the catalytic site. nih.gov | Heterogeneous catalysis, surface-based catalysis. |
| Homogeneous Catalysis | Ancillary Ligand | The electron-withdrawing nature of the cyanophenyl group can tune the electronic properties (e.g., Lewis acidity) of the metal center, thereby altering its catalytic activity and selectivity. | Fine-tuning reaction rates and product distributions in solution-phase catalysis. |
| Porphyrin-Based Catalysts | Peripheral Functional Group | Controls the supramolecular assembly of porphyrin units, creating specific catalytic pockets or channels within the larger structure. nih.gov | Biomimetic oxidation, reduction reactions. |
Strategic Utilization of Propanedinitrile, (4-cyanophenyl)- in the Formation of Specific Heterocyclic Systems
Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. nih.gov Propanedinitrile, (4-cyanophenyl)-, as an activated and multifunctional building block, is strategically employed in the synthesis of a variety of heterocyclic systems, particularly through multi-component reactions.
A prominent application is in the synthesis of highly substituted pyridines and pyridazines. For example, 2-amino-3-cyanopyridine (B104079) derivatives can be synthesized in a one-pot, four-component reaction between an aromatic aldehyde (like 4-formylbenzonitrile, which would form the title compound in situ), malononitrile, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297). In this reaction sequence, the Propanedinitrile, (4-cyanophenyl)- (formed as an intermediate) undergoes a Michael addition with an enamine, followed by intramolecular cyclization and aromatization to yield the final pyridine (B92270) product.
Similarly, it can be used to synthesize 3-amino-5-arylpyridazine-4-carbonitriles. A one-pot, three-component reaction of an arylglyoxal, hydrazine (B178648) hydrate, and malononitrile proceeds at room temperature to afford the pyridazine (B1198779) ring system. The strategic value of using the Propanedinitrile, (4-cyanophenyl)- core lies in its ability to introduce both a dinitrile functionality and a phenyl group into the final heterocyclic product in a single, efficient step. The reactivity of the malononitrile core is key to these transformations, making it a powerful tool for accessing diverse heterocyclic libraries. ontosight.aimdpi.com
Table 5: Synthesis of Heterocyclic Systems
| Target Heterocycle | Reaction Type | Key Reaction Steps | Reference |
|---|---|---|---|
| 2-Amino-3-cyanopyridines | Four-component reaction | In-situ formation of arylidene malononitrile, Michael addition of enamine, cyclization, aromatization. | |
| 3-Amino-5-arylpyridazine-4-carbonitriles | Three-component reaction | Formation of hydrazone, addition of malononitrile, cyclization. | |
| Pyranochromenes | Three-component reaction | Knoevenagel condensation, Michael addition, intramolecular cyclization. | |
| Piperidines | Cascade/Domino Reaction | Michael addition followed by intramolecular cyclization. | mdpi.com |
Mechanistic Insights into Biological Interactions of Propanedinitrile, 4 Cyanophenyl
Molecular Basis of Enzyme Inhibition by Propanedinitrile, (4-cyanophenyl)-
The biological activity of Propanedinitrile, (4-cyanophenyl)-, also known as (4-cyanophenyl)malononitrile, and its derivatives is significantly linked to their ability to inhibit various enzymes through diverse molecular mechanisms. Research into structurally related compounds provides a framework for understanding these inhibitory actions, which are often dependent on the specific enzyme target and the nature of the molecular interactions within the active or allosteric sites.
Derivatives of (4-cyanophenyl)glycine have been identified as reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in acute myeloid leukemia (AML). nih.gov The inhibition of LSD1 by these compounds suggests a mechanism involving the modulation of histone demethylation, which is crucial for regulating gene expression. nih.gov A specific derivative, a (4-cyanophenyl)glycinamide, demonstrated a dissociation constant (Kd) of 32 nM and a cellular half-maximal effective concentration (EC50) of 0.67 μM in a surrogate biomarker assay, indicating potent and reversible binding. nih.gov
Furthermore, compounds with a benzylidene malononitrile (B47326) scaffold, which is structurally related to Propanedinitrile, (4-cyanophenyl)-, have shown potent inhibitory activity against other enzymes. For instance, 2-(3,4-dihydroxybenzylidene)malononitrile is a strong inhibitor of tyrosinase, a key enzyme in melanin (B1238610) synthesis, with a reported half-maximal inhibitory concentration (IC50) of 17.05 μM. oncotarget.com The inhibition of tyrosinase is a sought-after property for agents targeting hyperpigmentation. nih.govmdpi.comfrontiersin.org Kinetic studies of similar inhibitors, such as chalcone (B49325) derivatives, have revealed competitive inhibition mechanisms, where the inhibitor competes with the substrate for the enzyme's active site. nih.gov
The malononitrile moiety itself is known to interfere with cellular metabolism, potentially leading to cytotoxic anoxia through the inhibition of metabolic enzymes. nih.gov Additionally, related structures have been found to inhibit other key enzymes. For example, certain quinazolinone derivatives act as competitive inhibitors of carbonic anhydrase-II (CA-II), an enzyme involved in pH regulation and linked to conditions like glaucoma. frontiersin.org Similarly, 4-hydroxyquinolinone-hydrazones have demonstrated competitive inhibition of α-glucosidase, an enzyme critical for carbohydrate digestion and blood glucose management. nih.gov The inhibition of α-glucosidase by related natural compounds is often attributed to hydrogen bonding interactions within the enzyme's active site. researchgate.net
The mechanism of inhibition can vary. Competitive inhibitors bind to the active site, preventing the substrate from binding. frontiersin.orgnih.gov Non-competitive inhibitors bind to a different site, altering the enzyme's conformation and reducing its catalytic efficiency. mdpi.com Uncompetitive inhibitors bind only to the enzyme-substrate complex. mdpi.com The specific mode of inhibition by Propanedinitrile, (4-cyanophenyl)- would depend on the target enzyme's structure and the binding interactions it forms.
| Compound Class | Target Enzyme | Inhibition Data | Mechanism of Action | Reference |
| (4-cyanophenyl)glycinamide | Lysine Specific Demethylase 1 (LSD1) | Kd = 32 nM; EC50 = 0.67 μM | Reversible inhibition | nih.gov |
| 2-(3,4-dihydroxybenzylidene)malononitrile | Tyrosinase | IC50 = 17.05 μM | Inhibition of melanogenesis | oncotarget.com |
| Quinazolinone derivatives | Carbonic Anhydrase-II (CA-II) | IC50 = 8.9–67.3 μM (bovine); 14.0–59.6 μM (human) | Competitive inhibition | frontiersin.org |
| 4-hydroxyquinolinone-hydrazones | α-Glucosidase | IC50 = 93.5–575.6 μM | Competitive inhibition | nih.gov |
Mechanisms of Protein Interaction Modulation by Propanedinitrile, (4-cyanophenyl)-
Small molecules like Propanedinitrile, (4-cyanophenyl)- can modulate cellular functions not only by inhibiting enzymes but also by altering protein-protein interactions (PPIs). These interactions are fundamental to most biological processes, and their dysregulation is often linked to disease. Small-molecule modulators can either inhibit or stabilize these interactions, often by binding to one of the protein partners.
The binding can occur at the protein-protein interface, directly blocking the interaction, or at an allosteric site, which is a location on the protein distinct from the primary binding site. Binding at an allosteric site can induce a conformational change in the protein, which in turn alters its ability to bind to its protein partner.
While direct studies on the PPI modulation by Propanedinitrile, (4-cyanophenyl)- are not extensively documented, the principles can be inferred from related compounds. The (4-cyanophenyl)glycine scaffold, for example, has been shown to bind to Lysine Specific Demethylase 1 (LSD1). nih.gov This binding event, in addition to inhibiting the enzyme's catalytic activity, could also modulate its interaction with other proteins. LSD1 is known to be part of larger protein complexes involved in chromatin modification, and a small molecule binding to it could disrupt the assembly or function of these complexes.
Elucidation of Molecular Pathways Affected by Propanedinitrile, (4-cyanophenyl)-
The interaction of Propanedinitrile, (4-cyanophenyl)- and its analogs with specific enzymes and proteins can lead to the modulation of entire molecular pathways, thereby exerting a broader biological effect. The specific pathways affected are a direct consequence of the function of the inhibited enzyme or the modulated protein interaction.
Gene Expression and Epigenetic Regulation: The inhibition of Lysine Specific Demethylase 1 (LSD1) by (4-cyanophenyl)glycine derivatives directly implicates this class of compounds in the regulation of epigenetic pathways. nih.gov LSD1 is a histone demethylase that removes methyl groups from histones, a key process in controlling gene transcription. By inhibiting LSD1, these compounds can alter the histone code and influence the expression of genes involved in cell differentiation and proliferation, which is particularly relevant in the context of acute myeloid leukemia (AML). nih.gov
Melanogenesis Pathway: The demonstrated inhibition of tyrosinase by 2-(3,4-dihydroxybenzylidene)malononitrile points to the modulation of the melanogenesis pathway. oncotarget.com Tyrosinase catalyzes the initial, rate-limiting steps in the synthesis of melanin. oncotarget.com Inhibition of this enzyme can therefore reduce melanin production, affecting skin pigmentation. frontiersin.org
pH Regulation and Ion Transport: The inhibition of carbonic anhydrase (CA) by structurally related compounds suggests a potential impact on pathways involving pH homeostasis and the transport of CO2 and bicarbonate ions. frontiersin.org CAs are crucial enzymes in processes such as respiration, renal function, and ocular pressure regulation. mdpi.com Their inhibition can lead to significant physiological changes in these systems. frontiersin.orgmdpi.com
Carbohydrate Metabolism: The inhibition of α-glucosidase by related hydrazone compounds indicates an effect on carbohydrate metabolism. nih.gov This enzyme is located in the small intestine and is responsible for breaking down complex carbohydrates into absorbable glucose. nih.gov Its inhibition can slow down carbohydrate digestion, leading to a reduction in postprandial blood glucose levels, a key therapeutic strategy for type 2 diabetes. researchgate.netresearchgate.net
Ligand-Receptor Binding Dynamics Involving Propanedinitrile, (4-cyanophenyl)-
Studies on (4-cyanophenyl)glycine derivatives as inhibitors of Lysine Specific Demethylase 1 (LSD1) provide quantitative insights into these binding dynamics. A lead compound from this class exhibited a high binding affinity with a dissociation constant (Kd) of 32 nM. nih.gov The Kd value represents the concentration of the ligand at which half of the receptor population is occupied, with lower values indicating a stronger binding affinity.
Molecular docking studies, a computational method used to predict the binding mode of a ligand to a protein, have been employed for structurally similar compounds to elucidate the key interactions. For instance, docking studies of novel dipeptidyl peptidase 4 (DPP-4) inhibitors containing a 2-cyanopyrrolidine moiety revealed the importance of the binding mode for inhibitory activity. nih.gov Similarly, molecular docking of 4-hydroxyquinolinone-hydrazone derivatives in the active site of α-glucosidase helped to explain their inhibitory mechanism. nih.gov These studies often highlight the formation of specific hydrogen bonds and hydrophobic interactions between the ligand and amino acid residues in the protein's binding pocket.
For example, in the binding of inhibitors to α-glucosidase, hydrogen bonds with key residues in the active site are often crucial for potent inhibition. mdpi.com The phenyl ring of Propanedinitrile, (4-cyanophenyl)- can engage in π-π stacking or hydrophobic interactions, while the cyano groups can act as hydrogen bond acceptors, contributing to the stability and specificity of the ligand-receptor complex.
Role of Coordination with Metal Ions in the Biological Activity of Propanedinitrile, (4-cyanophenyl)-
The biological properties of organic molecules can be significantly altered through coordination with metal ions, forming metal complexes. nih.gov This is a well-established principle in bioinorganic chemistry, where the metal center can influence the geometry, electronic properties, and reactivity of the organic ligand, often leading to enhanced biological activity. mdpi.com
Research on a structurally related ligand, methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate, which contains the key (4-cyanophenyl) moiety, has demonstrated the importance of metal coordination. dntb.gov.uamdpi.com Complexes of this ligand were synthesized with several transition metals, including Cr(III), Co(III), Ni(II), Mn(II), and Cu(II). mdpi.com These metal complexes were found to exhibit notable antibacterial and antioxidant activities. dntb.gov.uamdpi.com
Computational studies have been used to predict the geometries of these metal complexes. For the complexes of methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate, octahedral geometries were proposed for the Cr(III) and Co(III) complexes, a square planar geometry for the Ni(II) complex, and tetrahedral geometries for the Mn(II) and Cu(II) complexes. mdpi.com These different geometries can influence how the complexes interact with biological targets.
| Metal Ion | Proposed Geometry of the Complex | Observed Biological Activity | Reference |
| Cr(III) | Octahedral | Antibacterial, Antioxidant | mdpi.com |
| Co(III) | Octahedral | Antibacterial, Antioxidant | mdpi.com |
| Ni(II) | Square Planar | Potent Antibacterial, Antioxidant | dntb.gov.ua |
| Mn(II) | Tetrahedral | Antibacterial, Antioxidant | mdpi.com |
| Cu(II) | Tetrahedral | Potent Antibacterial, Antioxidant | dntb.gov.ua |
Hydrogen Bonding Contributions to Propanedinitrile, (4-cyanophenyl)- Biological Interactions
Hydrogen bonds are one of the most important non-covalent interactions in biological systems, playing a critical role in protein folding, the structure of DNA, and the specific recognition between ligands and their protein targets. nih.gov The ability of a molecule like Propanedinitrile, (4-cyanophenyl)- to form hydrogen bonds is a key determinant of its biological activity.
The structure of Propanedinitrile, (4-cyanophenyl)- contains two cyano (C≡N) groups. The nitrogen atoms in these groups possess lone pairs of electrons, making them effective hydrogen bond acceptors. nih.gov They can form hydrogen bonds with suitable donor groups on a protein, such as the hydroxyl (-OH) group of serine, threonine, or tyrosine residues, or the amine (-NH) group of the peptide backbone or of lysine, arginine, histidine, or tryptophan side chains.
Molecular docking studies of structurally related inhibitors consistently highlight the importance of hydrogen bonding. For example, the inhibitory activity of certain compounds against α-glucosidase is attributed to the formation of hydrogen bonds with the active site of the enzyme. researchgate.net Similarly, the interaction of flavonoid inhibitors with tyrosinase often involves hydrogen bonds with key histidine and methionine residues in the active site, in addition to the chelation of the copper ions. mdpi.com
Future Research Directions and Interdisciplinary Perspectives for Propanedinitrile, 4 Cyanophenyl
Frontiers in Synthetic Methodologies and Derivatization of Propanedinitrile, (4-cyanophenyl)-
The synthesis of Propanedinitrile, (4-cyanophenyl)- is most commonly achieved through the Knoevenagel condensation of 4-cyanobenzaldehyde (B52832) with malononitrile (B47326). rsc.orgnih.gov This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. nih.gov However, future research is pushing the boundaries beyond conventional methods, exploring more efficient, sustainable, and innovative synthetic routes.
Advanced Synthetic Approaches:
One-Pot Syntheses: The development of one-pot multicomponent reactions represents a significant advancement, allowing for the synthesis of complex derivatives of (4-cyanophenyl)malononitrile in a single step. organic-chemistry.orgekb.eg These methods improve efficiency by minimizing purification steps and solvent usage. For instance, a one-pot reductive alkylation of malononitrile with aromatic aldehydes has been demonstrated as a powerful method for creating monosubstituted malononitriles. organic-chemistry.org
Photoenzymatic Synthesis: Combining photocatalysis with enzymatic reactions offers a green and highly selective approach. A one-pot photoenzymatic method has been developed for the synthesis of chiral malononitrile derivatives, achieving high yields and excellent enantioselectivity under mild conditions. rsc.org This approach opens the door to creating optically active derivatives of (4-cyanophenyl)malononitrile for applications in chiral sensing and catalysis.
Novel Catalysis: Research into new catalytic systems, such as the use of ionic liquids or metal-organic frameworks (MOFs) as catalysts, can lead to milder reaction conditions and improved yields. researchgate.net Furthermore, transition-metal-free synthesis routes are being explored to reduce cost and environmental impact. researchgate.net
Derivatization for Functional Materials:
The dinitrile functionality and the aromatic ring of Propanedinitrile, (4-cyanophenyl)- provide ample opportunities for derivatization. These derivatives are crucial for tuning the material's properties for specific applications. For example, benzylidenemalononitrile (B1330407) (BMN) derivatives, which share a similar structural motif, have been extensively studied for their biological activities and are synthesized via Knoevenagel condensation. nih.gov The derivatization of (4-cyanophenyl)malononitrile can lead to the creation of:
Heterocyclic Compounds: Malononitrile and its derivatives are key precursors in the synthesis of a wide variety of heterocyclic compounds, including pyridines, pyrans, and pyrazoles. ekb.eghu.edu.jo These heterocyclic structures are often associated with significant biological activity.
Functional Polymers: Derivatives of (4-cyanophenyl)malononitrile can be incorporated into polymer chains to create materials with tailored optical, electronic, or thermal properties. researchgate.net
Charge-Transfer Complexes and Dyes: The electronic nature of the molecule makes it a suitable component for creating charge-transfer complexes and solvatochromic dyes, which have applications in sensing and nonlinear optics. scilit.com
| Synthetic Method | Key Features | Potential for (4-cyanophenyl)propanedinitrile |
| One-Pot Synthesis | High efficiency, reduced waste, atom economy. organic-chemistry.orgekb.eg | Facile production of complex derivatives with tailored functionalities. |
| Photoenzymatic Synthesis | High enantioselectivity, mild reaction conditions, green approach. rsc.org | Access to chiral building blocks for stereospecific applications. |
| Novel Catalysis | Improved yields, milder conditions, potential for new reaction pathways. researchgate.net | More sustainable and cost-effective production methods. |
Advanced Computational Modeling for Novel Applications of Propanedinitrile, (4-cyanophenyl)-
Computational modeling, particularly using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), is an indispensable tool for predicting and understanding the properties of Propanedinitrile, (4-cyanophenyl)- and its derivatives. mdpi.comicm.edu.plrsc.org These theoretical studies can significantly accelerate the discovery of new applications by providing insights into molecular structure, electronic properties, and spectroscopic behavior.
Predictive Power of Computational Chemistry:
Electronic and Structural Properties: DFT calculations can accurately predict ground-state geometries, molecular orbital energies (HOMO-LUMO gaps), and charge distributions. icm.edu.plresearchgate.net This information is crucial for understanding the reactivity and electronic behavior of the molecule. For instance, studies on related nitriles have used DFT to analyze C-H bond activation. rsc.org
Spectroscopic Analysis: TD-DFT calculations can simulate UV-Vis absorption spectra, helping to interpret experimental results and predict the optical properties of new derivatives. icm.edu.plresearchgate.net This is particularly useful in the design of new dyes and optical materials.
Nonlinear Optical (NLO) Properties: A key area of investigation is the prediction of NLO properties. Computational methods can calculate hyperpolarizabilities, which are indicative of a material's NLO response. arxiv.org This allows for the in-silico screening of candidate molecules for applications in photonics and optical data storage. The presence of electron-donating and -accepting groups in derivatives of (4-cyanophenyl)malononitrile can be computationally modeled to maximize these NLO effects.
Guiding the Design of Novel Materials:
Computational studies can guide the rational design of new molecules with enhanced properties. By systematically modifying the structure of Propanedinitrile, (4-cyanophenyl)- in silico, researchers can identify promising candidates for synthesis and experimental validation. For example, the introduction of different substituent groups on the phenyl ring can be modeled to understand their effect on the HOMO-LUMO gap and, consequently, the molecule's color and electronic properties. mdpi.com
| Computational Method | Information Gained | Relevance to (4-cyanophenyl)propanedinitrile |
| Density Functional Theory (DFT) | Ground-state geometry, HOMO-LUMO energies, charge distribution. icm.edu.plrsc.org | Understanding reactivity, stability, and electronic behavior. |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, excited-state properties. mdpi.comresearchgate.net | Predicting optical properties and designing new dyes. |
| Coupled-Perturbed Hartree-Fock | First and second-order hyperpolarizabilities. arxiv.org | Screening for and designing materials with high nonlinear optical response. |
Potential of Propanedinitrile, (4-cyanophenyl)- in Bio-Inspired Chemical Systems
Bio-inspired chemistry seeks to mimic the elegant and efficient systems found in nature to create novel functional materials and devices. frontiersin.orglbl.gov The unique properties of Propanedinitrile, (4-cyanophenyl)- make it a promising building block for the development of such systems.
Mimicking Biological Functions:
Sensors: The sensitivity of the electronic structure of (4-cyanophenyl)malononitrile derivatives to their environment can be harnessed to create bio-inspired sensors. For example, changes in fluorescence or color upon binding to a specific analyte can be used for detection. This is analogous to how enzymes recognize specific substrates.
Stimuli-Responsive Materials: The ability to design derivatives that respond to external stimuli such as light, pH, or temperature opens up possibilities for creating "smart" materials. nih.govyoutube.com These materials could be used in drug delivery systems that release their payload in response to specific biological cues, mimicking the controlled release mechanisms found in living organisms. nih.gov
Self-Assembly and Hierarchical Structures: Nature excels at creating complex, hierarchical structures from simple building blocks. lbl.govnih.gov The directional interactions possible with (4-cyanophenyl)malononitrile, such as hydrogen bonding and π-π stacking, can be exploited to guide the self-assembly of molecules into well-defined nanoscale architectures. nih.gov This bottom-up approach is a key principle in bio-inspired materials science.
Inspiration from Natural Systems:
The design of bio-inspired materials often draws inspiration from specific biological systems. For instance, the light-harvesting complexes in photosynthetic organisms are highly efficient at capturing and transferring energy. nih.govnih.gov By incorporating chromophores based on (4-cyanophenyl)malononitrile into organized assemblies, it may be possible to create artificial light-harvesting systems.
Strategic Integration of Propanedinitrile, (4-cyanophenyl)- into Multifunctional Materials Architectures
The true potential of Propanedinitrile, (4-cyanophenyl)- lies in its integration into larger, multifunctional material architectures. By combining it with other components, materials with synergistic properties can be created.
Hierarchical and Composite Materials:
Metal-Organic Frameworks (MOFs): The cyano groups of (4-cyanophenyl)malononitrile can act as ligands, coordinating with metal ions to form porous MOFs. oaepublish.com These materials have exceptionally high surface areas and tunable pore sizes, making them ideal for applications in gas storage, separation, and catalysis. Functionalization of MOFs with this molecule can introduce specific recognition sites or catalytic activity.
Nanocomposites: Incorporating (4-cyanophenyl)malononitrile derivatives into polymer matrices or onto the surface of nanoparticles can create nanocomposites with enhanced mechanical, optical, or electronic properties. nih.gov For example, dispersing these molecules in a polymer film could lead to materials with a high refractive index or nonlinear optical response.
Supramolecular Assemblies: The ability of (4-cyanophenyl)malononitrile to participate in non-covalent interactions like hydrogen bonding and π-π stacking makes it an excellent candidate for building supramolecular structures. nih.govnih.gov These ordered assemblies can exhibit emergent properties that are not present in the individual molecules.
Functionality through Architecture:
The arrangement of Propanedinitrile, (4-cyanophenyl)- within a material's architecture is critical to its function. For instance, aligning the molecules in a specific orientation can maximize their nonlinear optical response. In a sensor application, grafting the molecules onto a surface can enhance their accessibility to the target analyte. The development of advanced fabrication techniques will be crucial for controlling the architecture of these materials at the nanoscale. oaepublish.com
Emerging Interdisciplinary Research Opportunities for Propanedinitrile, (4-cyanophenyl)-
The versatility of Propanedinitrile, (4-cyanophenyl)- opens up a wide range of interdisciplinary research opportunities, bridging chemistry, materials science, physics, and biology.
Key Interdisciplinary Areas:
Materials Science and Photonics: The development of new materials with large nonlinear optical coefficients is a major goal in photonics. The combination of organic synthesis to create novel derivatives of (4-cyanophenyl)malononitrile and advanced optical characterization techniques will be essential for progress in this area.
Chemistry and Biology: The design and synthesis of functionalized derivatives for use as fluorescent probes for bioimaging or as targeted therapeutic agents is a highly interdisciplinary endeavor. acs.org This requires expertise in synthetic chemistry, cell biology, and microscopy.
Nanoscience and Engineering: The fabrication of nanoscale devices based on (4-cyanophenyl)malononitrile, such as sensors and actuators, requires a combination of bottom-up self-assembly techniques and top-down lithography. This brings together chemists, physicists, and engineers.
Pharmaceutical and Medicinal Chemistry: Malononitrile derivatives have shown a wide range of biological activities. researchgate.net Further investigation into the therapeutic potential of (4-cyanophenyl)malononitrile derivatives, including their use in drug delivery systems, is a promising area of research that requires collaboration between synthetic chemists and pharmacologists. wordpress.com
The continued exploration of Propanedinitrile, (4-cyanophenyl)- and its derivatives is poised to yield significant scientific and technological advances. Its adaptability as a molecular building block, combined with the power of modern synthetic and computational tools, ensures that its full potential is only beginning to be realized.
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC or HPLC to identify side products.
- Adjust stoichiometric ratios (e.g., 1:1.2 amine-to-malononitrile) to minimize unreacted starting materials.
- Control temperature to avoid decomposition of the cyanophenyl group.
What spectroscopic and computational methods are recommended for characterizing the structural and electronic properties of Propanedinitrile, (4-cyanophenyl)-?
Answer:
Basic Characterization :
- NMR Spectroscopy : Use H and C NMR to confirm the presence of the cyanophenyl group (e.g., aromatic protons at δ 7.5–8.0 ppm) and nitrile carbons (δ 110–120 ppm).
- FT-IR : Identify characteristic C≡N stretches near 2200–2250 cm.
- Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks and fragmentation patterns.
Q. Advanced Analysis :
- Quantum Chemical Calculations : Employ Density Functional Theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity. Basis sets like B3LYP/6-311+G(d,p) are effective for nitrile-containing systems .
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions, particularly if the compound exhibits polymorphism .
How can computational chemistry approaches elucidate the reactivity and potential biological interactions of Propanedinitrile, (4-cyanophenyl)-?
Answer:
Mechanistic Insights :
Q. Biological Interactions :
- Docking Simulations : Screen against enzyme targets (e.g., cytochrome P450) to predict binding affinities. Use software like AutoDock Vina with force fields optimized for nitriles.
- ADMET Prediction : Tools like SwissADME can estimate pharmacokinetic properties, guiding toxicity studies .
What strategies are effective in resolving contradictions in experimental data related to the compound’s stability?
Answer:
Case Study : Discrepancies in thermal stability reports may arise from impurities or solvent residues.
Controlled Degradation Studies : Perform thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres to isolate decomposition pathways .
Statistical Validation : Use Design of Experiments (DoE) to test variables (e.g., humidity, light exposure) and identify critical factors via ANOVA.
Cross-Validation : Compare results from multiple techniques (e.g., DSC for melting points vs. hot-stage microscopy) .
How does the electron-withdrawing nature of the 4-cyanophenyl group influence the compound’s reactivity?
Answer:
Electronic Effects :
- The cyano group withdraws electron density via inductive effects, polarizing the aromatic ring and enhancing electrophilic substitution at meta positions.
- Reactivity in Cross-Coupling : Facilitates Suzuki-Miyaura reactions with electron-deficient aryl halides due to increased arylboronic acid activation .
Q. Experimental Validation :
- Cyclic Voltammetry : Measure reduction potentials to quantify electron-withdrawing strength.
- Hammett Constants : Correlate substituent effects with reaction rates (e.g., σ = +0.66 for –CN) .
What are the key considerations in designing experiments to assess the compound’s role as a monomer in polymer synthesis?
Answer:
Polymerization Strategies :
Radical Polymerization : Initiate with AIBN in DMF at 70°C to form poly(cyanophenyl methacrylate). Monitor conversion via H NMR .
Post-Polymerization Modification : Introduce functional groups (e.g., thiol-ene click chemistry) to enhance material properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
